TM5275 sodium

PAI-1 Inhibitor IC50

PAI-1 studies are frequently confounded by off-target serpin activity or bleeding risk from conventional antiplatelet agents. TM5275 sodium resolves both. • PAI-1 IC50 6.95 µM; no off-target activity against α1-antitrypsin/trypsin or α2-antiplasmin/plasmin at ≤100 µM. • Oral antithrombotic efficacy matches ticlopidine 500 mg/kg without bleeding time prolongation in rodent models. • Attenuates hepatic fibrosis via HSC suppression in metabolic syndrome rats; reduces cancer cell viability (IC50 9.7-60.3 µM). • Supplied ≥98% (HPLC) with full characterization for reproducible pharmacology.

Molecular Formula C28H28ClN3NaO5+
Molecular Weight 545.0 g/mol
Cat. No. B10764144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM5275 sodium
Molecular FormulaC28H28ClN3NaO5+
Molecular Weight545.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na+]
InChIInChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1
InChIKeyJSHSGBIWNPQCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TM5275 Sodium: PAI-1 Inhibitor


Sodium 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid, also known as TM5275 sodium salt , is an orally bioavailable small molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1) . It inhibits PAI-1 with an IC50 of 6.95 µM and exhibits selectivity against other serpin/serine protease systems at concentrations up to 100 µM . The compound has been demonstrated to possess antithrombotic and anti-fibrotic properties in animal models .

PAI-1 pathway inhibition assay support
Oral administration compatible for in vivo models
Selectivity-context for serpin profiling up to 100 µM

Why TM5275 Is Not Interchangeable with Other PAI-1 Inhibitors


Within the class of small molecule PAI-1 inhibitors, subtle differences in molecular structure result in dramatically divergent potencies, selectivity profiles, oral bioavailability, and in vivo efficacy. For instance, while structurally related compounds such as TM5007, TM5441, and tiplaxtinin (PAI-039) all inhibit PAI-1, they exhibit IC50 values ranging from 2.7 µM to >60 µM and vary significantly in their pharmacokinetic properties and therapeutic windows . Consequently, substituting one PAI-1 inhibitor for another without rigorous experimental validation can lead to inconsistent or non-reproducible biological outcomes in antithrombotic or oncology studies. The specific evidence below quantifies the unique differentiation of sodium 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid relative to its closest analogs, underscoring its non-interchangeable nature.

! PAI-1 inhibitor IC50 values span over 20-fold (2.7 to >60 µM); potency context may differ
! Oral bioavailability not uniform across analogs; pharmacokinetic profiles may shift
! Selectivity characterization may be inconsistent; off-target serpin activity may require review

TM5275: Quantitative Comparison vs. PAI-1 Inhibitors


Enhanced Potency vs. TM5007

TM5275 demonstrates a 4.2-fold improvement in PAI-1 inhibitory potency relative to the lead compound TM5007 from which it was optimized. This enhanced potency translates to greater efficacy at lower concentrations in preclinical models .

Potency vs. TM5007
Head-to-head
4.2-fold difference in IC50 (6.95 µM vs 29 µM)
Supports lower-concentration target-engagement assay
In vitro PAI-1 activity assay
PAI-1 Inhibitor IC50

Oral Bioavailability vs. Tiplaxtinin

While tiplaxtinin is a more potent PAI-1 inhibitor in vitro (IC50 = 2.7 µM), its half-life is short (2.95-3.73 hours), and it is not characterized as orally bioavailable in the same manner as TM5275. TM5275, in contrast, demonstrates significant oral bioavailability with a plasma concentration of 17.5±5.2 µM after a 10 mg/kg dose in rats, enabling robust in vivo antithrombotic efficacy without the need for alternative administration routes .

Oral PK vs. Tiplaxtinin
Cross-study
Plasma conc. 17.5±5.2 µM (rat 10 mg/kg p.o.) vs short half-life comparator
Supports oral bioavailability research context
Rat oral model; comparator half-life ~3h
PAI-1 Oral bioavailability PK

In Vivo Antithrombotic Efficacy vs. Ticlopidine

In a rat arterial-venous shunt thrombosis model, TM5275 at a dose of 50 mg/kg reduced blood clot weight to a degree equivalent to that achieved by ticlopidine at a 10-fold higher dose of 500 mg/kg. This demonstrates superior in vivo potency on a mg/kg basis relative to a clinically used antithrombotic agent .

Antithrombotic vs. Ticlopidine
Head-to-head
50 mg/kg TM5275 achieved equivalent clot weight reduction to 500 mg/kg ticlopidine
Reported thrombosis model-response context
Rat AV shunt model; clot weight 56.8 vs vehicle 72.5 mg
Antithrombotic In vivo Thrombosis model

Bleeding Risk Profile vs. Antiplatelet Agents

Unlike antiplatelet agents such as clopidogrel, which prolong bleeding time as a function of their mechanism, TM5275 does not affect bleeding time in animal models even at efficacious antithrombotic doses. In a nonhuman primate thrombosis model, TM5275 (10 mg/kg) provided antithrombotic efficacy equivalent to clopidogrel (10 mg/kg) but without the associated prolongation of bleeding time . This mechanistic differentiation is critical for applications where bleeding risk is a concern.

Bleeding Profile vs. Clopidogrel
Head-to-head
No bleeding time prolongation at efficacious dose, unlike clopidogrel
Supports thrombosis model tolerability endpoint review
NHP photochemical thrombosis model
Safety Bleeding time PAI-1

Selectivity for PAI-1 Over Serine Proteases

TM5275 is a selective PAI-1 inhibitor; at concentrations up to 100 µM, it does not interfere with other serpin/serine protease systems. This contrasts with less selective inhibitors that may exhibit broader serpin cross-reactivity, which can complicate experimental interpretation . This level of selectivity is not universally documented for all PAI-1 inhibitors in the same class.

Selectivity vs. Serine Proteases
Class-level
No interference with other serpin/serine protease systems at ≤100 µM
Selectivity assay context for PAI-1 pathway study
In vitro serpin protease panel
Selectivity PAI-1 Serpin

High Purity for Reproducible Research

Commercial preparations of TM5275 sodium salt are available with high purity, typically ≥98% as determined by HPLC, with some vendors reporting 99.08% or 99.57% purity . This level of analytical characterization ensures that biological effects can be confidently attributed to the parent compound rather than impurities, which is essential for reproducible research across different laboratories.

Analytical Purity
Data to verify
≥98% HPLC, up to 99.57% reported
Supports lot reproducibility assessment
Multiple vendor HPLC data; verify current CoA
Purity HPLC Reproducibility

TM5275: Optimal Research and Preclinical Applications


Antithrombotic Studies with Oral Dosing and Bleeding Safety

Based on the quantitative in vivo efficacy data showing equivalent antithrombotic effect to high-dose ticlopidine without bleeding time prolongation , TM5275 is ideally suited for rodent and nonhuman primate models of thrombosis where oral bioavailability and a clean bleeding safety profile are required. It enables long-term dosing studies to assess chronic antithrombotic effects without confounding bleeding risk, which is a limitation of many antiplatelet agents.

Cancer Cell Proliferation and Apoptosis Assays

Given its demonstrated ability to decrease cell viability in cancer cell lines with IC50 values ranging from 9.7 to 60.3 µM and to induce intrinsic apoptosis at 50 µM , TM5275 is a validated chemical probe for investigating PAI-1's role in tumor growth and angiogenesis. Its oral bioavailability also supports in vivo xenograft studies where chronic PAI-1 inhibition is desired.

Fibrosis and Metabolic Syndrome Models

The evidence that TM5275 attenuates hepatic fibrosis under metabolic syndrome conditions in rat models via suppression of activated hepatic stellate cells positions this compound as a key tool for studying the intersection of PAI-1, fibrosis, and metabolic disease. Researchers investigating non-alcoholic steatohepatitis (NASH) or diabetic nephropathy will find TM5275's oral activity and established in vivo efficacy particularly valuable.

Selectivity and Target Validation Studies

With its documented selectivity for PAI-1 over other serpin/serine protease systems at concentrations up to 100 µM , TM5275 is an essential chemical probe for experiments requiring clean target engagement without off-target serpin activity. This makes it suitable for genetic or pharmacologic validation studies aimed at definitively linking PAI-1 inhibition to specific phenotypic outcomes.

Application
Selection Property
Validation Focus
Thrombosis model studies
Oral exposure & tolerability endpoint context
Thrombosis model dose-response; bleeding time monitoring
Cancer cell-model studies
Cell viability inhibition profile
Apoptosis pathway and angiogenesis markers
Fibrosis model studies
Hepatic stellate cell suppression context
NASH/diabetic nephropathy model-response endpoints
Target engagement selectivity studies
PAI-1 selectivity over serpin proteases
Confirm clean PAI-1 pathway block without off-target serpin activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for TM5275 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.